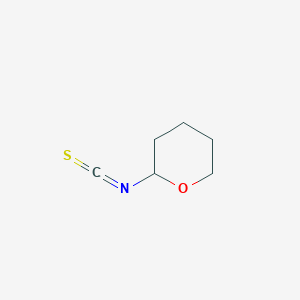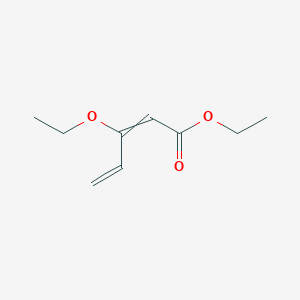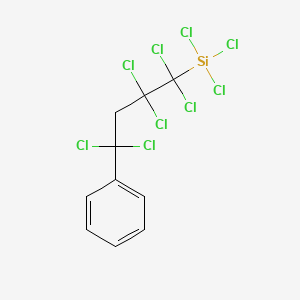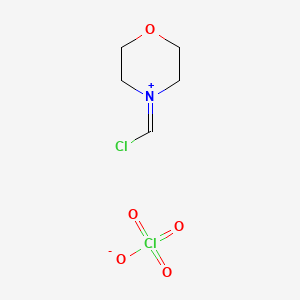![molecular formula C19H23NO4 B14350398 5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 90296-71-2](/img/structure/B14350398.png)
5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of furobenzopyran derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furobenzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran ring system.
Introduction of the butoxy group: The butoxy group is introduced through an etherification reaction, where a suitable butanol derivative reacts with the furobenzopyran core.
Attachment of the diethylamino group:
Industrial Production Methods
Industrial production of 5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[4-(Dimethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one : Similar structure with a dimethylamino group instead of a diethylamino group.
- 5-[4-(Piperidinyl)butoxy]-7H-furo3,2-gbenzopyran-7-one : Contains a piperidinyl group instead of a diethylamino group.
- 5-[4-(Morpholinyl)butoxy]-7H-furo3,2-gbenzopyran-7-one : Features a morpholinyl group in place of the diethylamino group.
Uniqueness
5-[4-(Diethylamino)butoxy]-7H-furo3,2-gbenzopyran-7-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
90296-71-2 |
|---|---|
Fórmula molecular |
C19H23NO4 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
5-[4-(diethylamino)butoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H23NO4/c1-3-20(4-2)8-5-6-9-22-17-13-19(21)24-18-12-16-14(7-10-23-16)11-15(17)18/h7,10-13H,3-6,8-9H2,1-2H3 |
Clave InChI |
QDCPABWWXXQTGP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCOC1=CC(=O)OC2=C1C=C3C=COC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)

![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)



![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)


